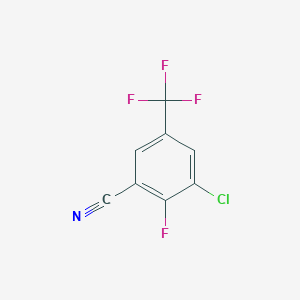

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKGJGJYKZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599774 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129931-47-1 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

CAS Number: 129931-47-1

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique chemical properties that make it a valuable building block in organic synthesis. While specific experimental data for this compound is not widely published, the following table summarizes its known properties and includes estimated values based on the closely related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1).

| Property | Value | Source |

| CAS Number | 129931-47-1 | [1] |

| Molecular Formula | C₈H₂ClF₄N | |

| Molecular Weight | 223.56 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Likely a solid or liquid | - |

| Density | ~1.4 g/cm³ (estimated) | [2] |

| Boiling Point | ~180 °C at 760 mmHg (estimated) | [2] |

| Flash Point | ~66 °C (estimated) | [2] |

| Refractive Index | ~1.444 (estimated) | [2] |

| Vapor Pressure | ~0.9 mmHg at 25°C (estimated) | [2] |

Spectral Data

-

¹H NMR: The spectrum would likely show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine would show a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: A singlet corresponding to the CF₃ group and another signal for the aromatic fluorine atom would be expected.

-

FT-IR: Characteristic absorption bands would be observed for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, C-Cl bonds, and aromatic C-H and C=C bonds.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 223, with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation would likely involve the loss of HCN, Cl, and CF₃ groups.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a common method for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from a corresponding aniline. An alternative approach is the cyanation of an aryl halide.

General Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on the well-established Sandmeyer reaction for the synthesis of aryl nitriles.

Step 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

-

Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzonitrile, such as this compound, via the Sandmeyer reaction.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of multiple halogen substituents and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.

This compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. Its utility lies in the ability to introduce a substituted phenyl ring into a larger molecular scaffold, which is a common feature in many drug candidates.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for similar halogenated and trifluoromethyl-containing aromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties.

Core Properties

This compound is a fluorinated aromatic nitrile, a class of compounds with applications in the synthesis of pharmaceuticals and agrochemicals. Its specific biological and chemical activities are an area of ongoing research.

Structure:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129931-47-1 | [1][2][3] |

| Molecular Formula | C₈H₂ClF₄N | [4][5] |

| Molecular Weight | 223.56 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or white powder | [6] |

| Purity | ≥97% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of organic compounds like this compound.

Melting Point Determination (for solids)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (for liquids)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, with the liquid sample level with the thermometer bulb. The assembly is then heated in a suitable heating bath (e.g., oil bath or a heating block).

-

Heating: The sample is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (for liquids)

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately on an analytical balance.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The exterior is carefully dried, and the filled pycnometer is weighed again.

-

Volume Determination: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water at a specific temperature) and weighing it. The volume can be calculated from the mass and density of the reference liquid.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as insoluble or partially soluble. This can be performed with a range of polar and non-polar solvents to create a solubility profile.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a novel chemical compound.

Caption: Logical workflow for the determination of physical properties of a chemical compound.

References

- 1. This compound [cymitquimica.com]

- 2. 129931-47-1|this compound|BLD Pharm [bldpharm.com]

- 3. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. This compound|CAS 129931-47-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. This compound, CasNo.129931-47-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a substituted benzonitrile featuring chlorine, fluorine, and a trifluoromethyl group. These functionalities impart unique electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 129931-47-1[1] |

| Molecular Formula | C₈H₂ClF₄N |

| Molecular Weight | 223.56 g/mol [1] |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Appearance | White to off-white powder or solid[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide expected spectral characteristics based on the functional groups present in the molecule.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.8 - 8.2 | m | - | 2 aromatic protons |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 115 - 120 | -CN |

| ~ 120 - 140 | Aromatic carbons |

| ~ 123 (q) | -CF₃ |

Table 5: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -60 to -70 | -CF₃ |

| ~ -100 to -130 | Ar-F |

Table 6: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2230 - 2210 | C≡N stretch |

| ~ 1600 - 1450 | C=C aromatic stretch |

| ~ 1350 - 1150 | C-F stretch (trifluoromethyl) |

| ~ 1100 - 1000 | C-F stretch (aromatic) |

| ~ 800 - 600 | C-Cl stretch |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and 225 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, chlorine, and the cyano group.

Synthesis

Proposed Experimental Protocol: Sandmeyer Reaction

-

Diazotization of the Amine:

-

Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

The reaction mixture is then typically warmed to room temperature and may require heating to facilitate the substitution of the diazonium group with the nitrile group.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Applications in Drug Discovery

While specific biological activities or drug development projects involving this compound are not documented in the public domain, its structural motifs are highly relevant in medicinal chemistry. Fluorinated benzonitriles are common intermediates in the synthesis of a wide range of biologically active molecules.

The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate. The nitrile group is a versatile functional handle that can be converted into other functionalities or participate in key binding interactions with biological targets. The chloro and fluoro substituents provide additional points for modifying the electronic properties and for potential vector interactions within a binding pocket.

This compound could serve as a key building block for the synthesis of inhibitors for various enzymes or ligands for receptors implicated in a range of diseases.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.

It is crucial to treat this compound as potentially hazardous and to handle it with the utmost care.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data on its properties and synthesis are currently limited in the public domain, its structural features suggest it is a valuable intermediate for creating diverse and complex molecules. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. Researchers working with this compound should proceed with caution due to the lack of comprehensive safety data.

References

In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound. Its structural features, including the presence of electron-withdrawing trifluoromethyl and nitrile groups, as well as halogen substituents, make it a valuable and reactive intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical methodologies, and its significant role as a building block in the development of novel therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 223.56 g/mol [1] |

| CAS Number | 129931-47-1[1] |

| Molecular Formula | C₈H₂ClF₄N |

| Purity | Typically ≥97% |

| Appearance | White to off-white crystalline solid or powder |

| Solubility | Soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane |

Synthesis and Experimental Protocols

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related benzonitriles. A common approach involves the cyanation of an appropriately substituted bromobenzene derivative.

Proposed Synthetic Protocol: Sandmeyer Reaction

A potential synthetic route could start from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene, proceeding through a formylation or acylation, followed by oximation and dehydration, or more directly from a corresponding aniline via a Sandmeyer reaction. Below is a hypothetical protocol for a Sandmeyer reaction, a widely used method for introducing a nitrile group onto an aromatic ring.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Diatomaceous earth

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and toluene. Cool this mixture to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.

-

Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial method for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid added to both to improve peak shape) is a common starting point. For example, a gradient from 40:60 to 90:10 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm or 272 nm.[2]

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (Cl, F, CF₃, CN).

-

¹⁹F NMR: The fluorine NMR will show two signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.

Application in Drug Discovery: A Building Block for QPCTL Inhibitors

This compound serves as a key intermediate in the synthesis of inhibitors targeting Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, Glutaminyl-peptide cyclotransferase-like protein (QPCTL).[3][4] These enzymes are implicated in various pathological conditions, including cancer and neurodegenerative diseases.[5][6]

In oncology, QPCTL has emerged as a promising therapeutic target. It catalyzes the pyroglutamylation of the N-terminus of CD47, a protein expressed on the surface of cancer cells.[3][4] This modification is crucial for the interaction of CD47 with SIRPα on macrophages, which acts as a "don't eat me" signal, allowing cancer cells to evade the immune system.[3][7] By inhibiting QPCTL, the CD47-SIRPα interaction can be disrupted, thereby promoting the phagocytosis of tumor cells by macrophages.[3]

CD47-SIRPα Signaling Pathway in Cancer

The following diagram illustrates the role of QPCTL in the CD47-SIRPα signaling pathway and the mechanism of action for QPCTL inhibitors.

Caption: Role of QPCTL in the CD47-SIRPα "don't eat me" signaling pathway and its inhibition.

Drug Discovery and Development Workflow

The use of this compound as a starting material is an early step in a long and complex drug discovery process. The following workflow outlines the key stages in developing a QPCTL inhibitor.

Caption: A generalized workflow for the discovery and development of a QPCTL inhibitor.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular weight is 223.56 g/mol .[1] The unique combination of functional groups on its aromatic ring provides a versatile platform for the synthesis of more complex molecules. Of particular importance is its application as a precursor for the development of potent and selective inhibitors of QPCTL, a novel and promising target for cancer immunotherapy. The information and protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this valuable compound in their drug discovery and development endeavors.

References

- 1. This compound [cymitquimica.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Glutaminyl-peptide cyclotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Role of glutaminyl-peptide cyclo-transferase-like protein (QPCTL) in cancer: From molecular mechanisms to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

Navigating the Safety Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS No. 129931-47-1). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes known information and presents a comparative analysis of structurally related chemicals to infer potential hazards and guide safe handling practices. It is imperative to note that this guide is intended for informational purposes and should not supplant a compound-specific SDS.

Executive Summary

This compound is a substituted benzonitrile with potential applications as a chemical intermediate in various industries, including pharmaceuticals[1]. While a comprehensive toxicological profile for this exact compound is not publicly available, an analysis of its functional groups and data from analogous structures suggests that it should be handled with caution. Key concerns include potential toxicity if swallowed, in contact with skin, or inhaled, as well as the possibility of skin and eye irritation. This guide outlines general safety precautions, personal protective equipment (PPE) recommendations, and emergency procedures.

Compound Identification and Properties

A summary of the available physical and chemical properties for this compound and its related compounds is presented below. The lack of extensive experimental data for the target compound necessitates a cautious approach, treating it as a potentially hazardous substance.

| Property | This compound | 3-Fluoro-5-(trifluoromethyl)benzonitrile | 2-Chloro-5-(trifluoromethyl)benzonitrile |

| CAS Number | 129931-47-1[2][3] | 149793-69-1 | 328-87-0 |

| Molecular Formula | C8H3ClF3N | C8H3F4N | C8H3ClF3N |

| Molecular Weight | 223.56 g/mol [3] | 189.11 g/mol | 205.56 g/mol |

| Appearance | Not specified | Light yellow liquid | White to off-white crystalline powder |

| Purity | 97%[3] | Not specified | Not specified |

Hazard Identification and Classification

A definitive GHS classification for this compound is not available. However, based on the classifications of structurally similar benzonitrile derivatives, the following potential hazards should be considered:

-

Acute Toxicity (Oral, Dermal, Inhalation): Benzonitrile and its derivatives are often toxic if ingested, absorbed through the skin, or inhaled[4][5].

-

Skin Corrosion/Irritation: Many substituted benzonitriles are known to cause skin irritation[5].

-

Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause irritation[5].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5].

The following diagram illustrates the standard hazard communication workflow.

Caption: Standard workflow for hazard communication from manufacturer to end user.

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling this compound.

| Precaution | Details |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

The logical relationship for determining necessary personal protective equipment is outlined below.

Caption: Decision tree for selecting appropriate personal protective equipment.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Toxicity Testing

While specific experimental data for this compound is not available, the following are general, standardized protocols for assessing the toxicity of chemical substances, as outlined by regulatory bodies. These methods are essential for generating the data required for a comprehensive SDS.

Acute Oral Toxicity Testing (Rodent)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Dosage: At least three dose levels are used, with the aim of identifying a dose that causes mortality in some animals, a dose that causes no mortality, and a dose that causes 100% mortality.

-

Administration: The test substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is calculated using statistical methods.

Acute Dermal Toxicity Testing

This protocol assesses the toxicity of a substance upon contact with the skin.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.

-

Application: The substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin irritation for at least 14 days.

-

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity Testing

This method evaluates the toxicity of a substance when inhaled.

-

Test Animals: Typically rats are used.

-

Exposure: Animals are exposed to the substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a set period (usually 4 hours).

-

Concentrations: A range of concentrations is tested to determine the median lethal concentration (LC50).

-

Observation: Post-exposure, animals are observed for at least 14 days.

The general workflow for conducting a toxicological study is depicted below.

Caption: A generalized workflow for a standard toxicology study.

Conclusion and Recommendations

The absence of a comprehensive Safety Data Sheet for this compound (CAS No. 129931-47-1) necessitates a highly cautious approach to its handling and use. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, with risks of acute toxicity and irritation. All handling should be performed in a controlled laboratory environment with appropriate personal protective equipment. It is strongly recommended that users seek to obtain a compound-specific SDS from the supplier. In its absence, the information provided in this guide, including the comparative data from related compounds and general safety protocols, should be used to inform risk assessments and safe laboratory practices.

References

- 1. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 129931-47-1 Name: [xixisys.com]

- 3. This compound [cymitquimica.com]

- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sfdr-cisd.tx.newlook.safeschoolssds.com [sfdr-cisd.tx.newlook.safeschoolssds.com]

Spectral Data Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of the novel compound 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile (CAS Number: 129931-47-1). Due to the compound's recent emergence and specialized nature, comprehensive, publicly available spectral datasets (NMR, IR, MS) are not readily accessible in common chemical databases. Commercial suppliers such as BLDpharm, CymitQuimica, and Sigma-Aldrich confirm the availability of this compound and may hold proprietary spectral data.[1][2][3] This document outlines the expected spectral features based on the compound's structure and provides standardized methodologies for acquiring the necessary data.

Predicted Spectral Characteristics

A thorough analysis of the molecular structure of this compound allows for the prediction of its key spectral characteristics. These predictions are foundational for researchers aiming to verify the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other substituents. The chemical shifts will be in the downfield aromatic region.

¹³C NMR: The carbon NMR spectrum will be more complex. It should display signals for the eight distinct carbon atoms in the molecule. The carbon attached to the nitrile group will have a characteristic chemical shift around 115-120 ppm. The carbons bonded to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR will be crucial for confirming the fluorine-containing moieties. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl (CF₃) group. The chemical shifts and coupling patterns will provide definitive structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A sharp, strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will show absorptions corresponding to the aromatic C=C stretching. Strong bands in the 1100-1350 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aryl-fluorine bond. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₈H₂ClF₄N (223.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways may include the loss of the nitrile group (-CN), chlorine (-Cl), or trifluoromethyl group (-CF₃).

Experimental Protocols for Spectral Data Acquisition

To obtain reliable and reproducible spectral data, standardized experimental protocols are essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A suitable reference standard, such as CFCl₃, should be used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is appropriate.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can also be used.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for liquid introduction. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.

Data Presentation

While specific quantitative data is not publicly available, the following tables provide a template for how the spectral data for this compound should be structured for clear comparison and analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| (Predicted Value) | (e.g., d, dd) | (Predicted Value) | Aromatic H |

| (Predicted Value) | (e.g., d, dd) | (Predicted Value) | Aromatic H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| (Predicted Value) | C-CN |

| (Predicted Value) | C-Cl |

| (Predicted Value) | C-F |

| (Predicted Value) | C-CF₃ |

| (Predicted Value) | Aromatic C-H |

| (Predicted Value) | Aromatic C-H |

| (Predicted Value) | C (Quaternary) |

| (Predicted Value) | CN |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| (Predicted Value) | (e.g., s, d) | (Predicted Value) | Ar-F |

| (Predicted Value) | (e.g., s) | - | -CF₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N Stretch |

| >3000 | Medium | Aromatic C-H Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1100-1350 | Strong | C-F Stretch |

| 600-800 | Medium | C-Cl Stretch |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| (Predicted MW) | (Predicted Value) | [M]⁺ |

| (Predicted MW+2) | (Predicted Value) | [M+2]⁺ |

| (Fragment m/z) | (Predicted Value) | (Fragment Identity) |

Workflow for Spectral Analysis

The logical flow for the complete spectral characterization of this compound is outlined in the following diagram.

Caption: Workflow for the spectral analysis of a chemical compound.

Conclusion

While a complete, publicly available dataset for this compound is currently unavailable, this guide provides a robust framework for its spectral characterization. The predicted spectral features and detailed experimental protocols will aid researchers in the successful identification and analysis of this compound, facilitating its application in pharmaceutical and materials science research. Researchers are encouraged to contact commercial suppliers for specific spectral data or to perform the analyses as outlined.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: Physicochemical Properties and Solubility Determination

For distribution among: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the known physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of sparingly soluble compounds. This protocol is intended to serve as a practical methodology for researchers in a laboratory setting. Furthermore, a logical workflow for the application of solubility data in early-phase drug discovery is presented.

Physicochemical Properties

While quantitative solubility data remains elusive in the literature, a summary of the key physicochemical properties of this compound has been compiled from various chemical supplier databases. These properties are fundamental to understanding the compound's behavior in different environments and are crucial for designing and interpreting solubility experiments.

| Property | Value | Source |

| CAS Number | 129931-47-1 | CymitQuimica[1] |

| Molecular Formula | C₈H₂ClF₄N | Calculated |

| Molecular Weight | 223.56 g/mol | CymitQuimica[1] |

| Purity | Typically ≥97% | CymitQuimica[1] |

Note: The appearance of related but structurally different compounds in search results, such as 3-Chloro-5-(trifluoromethyl)benzonitrile and 3-Fluoro-5-(trifluoromethyl)benzonitrile, underscores the importance of verifying the specific isomer in any experimental work.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound in various solvents. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurement.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor used during sample preparation.

-

Safety Precautions:

-

Always handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery. The following diagram illustrates a typical workflow for how solubility data for a compound like this compound would be generated and utilized.

Caption: A logical workflow for the determination and application of solubility data in drug discovery.

References

The Reactivity Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a trifluoromethyl moiety, and two distinct halogen atoms, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the core reactivity of this molecule, including nucleophilic aromatic substitution, reduction of the nitrile group, and cross-coupling reactions, supported by plausible experimental protocols and expected outcomes based on analogous systems.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups deactivate the aromatic ring towards electrophilic attack and strongly activate it for nucleophilic aromatic substitution (SₙAr). The presence of two potential leaving groups, chloride and fluoride, introduces a regioselectivity aspect to its SₙAr reactions.

A logical workflow for exploring the reactivity of this compound is outlined below.

Caption: Reactivity workflow of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond in SₙAr reactions is a key consideration. Generally, the C-F bond is more polarized and can be more readily attacked by nucleophiles, but the better leaving group ability of chloride can also influence the outcome. The strong electron-withdrawing groups ortho and para to the halogens activate these positions for substitution.

General Reaction Pathway:

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

| Nucleophile | Leaving Group | Plausible Conditions | Expected Product |

| Amine (e.g., NH₃, RNH₂, R₂NH) | F or Cl | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Elevated Temperature | 3-Amino- or 2-Amino- substituted benzonitrile |

| Alkoxide (e.g., NaOMe, NaOEt) | F or Cl | Solvent (e.g., corresponding alcohol, THF), Room Temp. to Reflux | 3-Alkoxy- or 2-Alkoxy- substituted benzonitrile |

| Thiolate (e.g., NaSMe, NaSPh) | F or Cl | Solvent (e.g., DMF, DMSO), Room Temperature | 3-Thioether- or 2-Thioether- substituted benzonitrile |

Experimental Protocol: SₙAr with an Amine (Hypothetical)

-

Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed tube is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding amino-substituted benzonitrile.

Reduction of the Nitrile Group

The nitrile functionality can be readily reduced to a primary amine, providing a valuable synthetic handle for further derivatization.

| Reagent | Plausible Conditions | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Et₂O), 0 °C to Room Temperature | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |

| Sodium borohydride (NaBH₄) / CoCl₂ | Solvent (e.g., Methanol, Ethanol), Room Temperature | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |

| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Raney Ni, Pd/C), Solvent (e.g., Methanol, Ethanol), H₂ pressure | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine |

Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)

-

Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions.

| Conditions | Intermediate Product | Final Product |

| Conc. H₂SO₄, H₂O, heat | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid |

| NaOH (aq), heat | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | Sodium 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate |

Experimental Protocol: Acidic Hydrolysis to Carboxylic Acid (Hypothetical)

-

Reaction Setup: this compound (1.0 mmol) is added to a mixture of concentrated sulfuric acid (5 mL) and water (1 mL).

-

Reaction Execution: The mixture is heated to reflux for 12-24 hours.

-

Work-up: After cooling, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be recrystallized from a suitable solvent to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the aromatic ring can potentially participate in palladium-catalyzed cross-coupling reactions, although the C-Cl bond is generally more reactive in such transformations.

General Cross-Coupling Workflow:

Caption: General workflow for Palladium-Catalyzed Cross-Coupling reactions.

| Reaction Name | Coupling Partner | Plausible Conditions | Expected Product |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | 3-(Aryl/vinyl)-2-fluoro-5-(trifluoromethyl)benzonitrile |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF) | 3-(Alkynyl)-2-fluoro-5-(trifluoromethyl)benzonitrile |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 3-(Amino)-2-fluoro-5-(trifluoromethyl)benzonitrile |

Experimental Protocol: Suzuki Coupling (Hypothetical)

-

Reaction Setup: To an oven-dried Schlenk flask are added this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Reaction Execution: Anhydrous and degassed solvent (e.g., toluene/water mixture) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl product.

Disclaimer: The experimental protocols provided are hypothetical and based on general procedures for analogous compounds. Actual reaction conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Navigating the Synthesis and Procurement of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, provides a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the specific placement of the halogen atoms, allows for diverse chemical modifications, making it a valuable intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of the currently available suppliers, pricing, and a detailed examination of its role as a key starting material in synthetic chemistry.

Commercial Availability and Pricing

A survey of chemical suppliers indicates that this compound, identified by CAS Number 129931-47-1, is available from a select number of specialized vendors. The compound is typically offered in research quantities, with pricing varying based on the supplier and the amount purchased. Below is a summary of available suppliers and their current pricing.

| Supplier | Brand/Distributor | Quantity | Price (€) | Purity | Availability |

| CymitQuimica | Apollo Scientific | 100 mg | 83.00 | 97% | In Stock |

| 250 mg | 96.00 | ||||

| 1 g | 262.00 | ||||

| 5 g | 688.00 | ||||

| Reagentia | Reagentia | 100 mg | 304.25 | - | In Stock |

| 250 mg | 442.45 | ||||

| 1 g | 531.15 | ||||

| 5 g | 1,206.69 | ||||

| Zhejiang Jiuzhou Chem Co., Ltd. | Zhejiang Jiuzhou Chem | - | Contact for Quote | 99% | In Stock |

| Sigma-Aldrich | Synthonix Corporation | - | Contact for Quote | 97% | In Stock |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 129931-47-1 |

| Molecular Formula | C₈H₂ClF₄N |

| Molecular Weight | 223.56 g/mol |

| Appearance | White powder or colorless to light yellow liquid |

| Purity | ≥97% |

Synthetic Pathways and Methodologies

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A detailed, publicly available experimental protocol for the direct synthesis of this specific molecule is not readily found in peer-reviewed journals. However, a recent patent application mentions that this compound (CAS: 129931-47-1) was obtained from commercial suppliers for their research.[1]

The synthesis of similarly substituted benzonitriles often involves multi-step sequences. For instance, the preparation of related compounds like 3-fluoro-4-trifluoromethylbenzonitrile has been described to proceed through a five-step process starting from ortho-fluoro benzotrifluoride, involving nitration, reduction, bromination, diazotization with amine-removal, and finally, a substitution reaction to introduce the cyano group.[2] Another example is the synthesis of 3-chloro-4-trifluoromethoxy benzonitrile from 3-chloro-4-trifluoromethoxy aniline via diazotization, formaldoximation, hydrolysis, and cyanation.

A logical, though not explicitly documented, synthetic approach to this compound could be conceptualized as a multi-step process. The following diagram illustrates a possible synthetic workflow based on common organic chemistry transformations.

This proposed pathway highlights the key transformations that would be necessary. The specific reagents and reaction conditions would require experimental optimization.

Applications in Drug Discovery

Substituted benzonitriles are crucial intermediates in the pharmaceutical industry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule. The chloro and fluoro substituents provide sites for further chemical elaboration, allowing for the generation of diverse compound libraries for screening.

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

Conclusion

References

- 1. WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]

- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, a versatile building block in modern organic synthesis. This compound is particularly valuable for the introduction of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety into small molecules, a common scaffold in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the halogen substituents, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.

This document details proposed experimental protocols for two of the most powerful and widely used cross-coupling reactions in organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, a protocol for nucleophilic aromatic substitution (SNAr) is presented, leveraging the electron-deficient nature of the aromatic ring. While specific literature precedents for this exact substrate are limited, the following protocols are based on well-established methods for structurally similar aryl halides and are intended to serve as a robust starting point for reaction optimization.

Key Applications

This compound is an attractive starting material for the synthesis of a variety of complex organic molecules due to its distinct reactive sites. The primary applications involve:

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the chlorine-bearing carbon, enabling the synthesis of biaryl and vinyl-substituted compounds.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the chlorine-bearing carbon, providing access to a wide range of substituted anilines.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride by various nucleophiles, facilitated by the strong electron-withdrawing groups on the aromatic ring.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For an unactivated aryl chloride such as this compound, a high-activity catalyst system is generally required.

Reaction Scheme:

where Ar-Cl is this compound and R-B(OH)2 is an aryl or vinyl boronic acid.

Proposed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Proposed Suzuki-Miyaura Coupling Conditions

| Parameter | Condition 1 | Condition 2 |

| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (3 mol%) | SPhos (4 mol%) |

| Base | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) |

| Solvent | Toluene | 1,4-Dioxane/H₂O (5:1) |

| Temperature | 110 °C | 100 °C |

| Typical Reaction Time | 12-24 h | 12-24 h |

| Expected Yield Range | 60-90% | 55-85% |

Note: Expected yields are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires a highly active catalyst system.

Reaction Scheme:

where Ar-Cl is this compound and R1R2NH is a primary or secondary amine.

Proposed Protocol:

-

Reaction Setup: In a glovebox, to a screw-capped vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), the phosphine ligand (e.g., RuPhos, 0.02-0.1 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1-2 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Proposed Buchwald-Hartwig Amination Conditions

| Parameter | Condition 1 | Condition 2 |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | RuPhos (2-4 mol%) | BrettPhos (4 mol%) |

| Base | NaOt-Bu (1.2 equiv.) | LHMDS (1.2 equiv.) |

| Solvent | Toluene | 1,4-Dioxane |

| Temperature | 100 °C | 110 °C |

| Typical Reaction Time | 4-24 h | 6-24 h |

| Expected Yield Range | 70-95% | 65-90% |

Note: Expected yields are estimations based on aminations of similar substrates and will vary with the specific amine used.

Logical Relationship for Buchwald-Hartwig Amination

Caption: Key components for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl and nitrile groups. This allows for the displacement of the fluoride with various nucleophiles.

Reaction Scheme:

where Ar-F is this compound and Nu-H is a nucleophile such as an alcohol, thiol, or amine.

Proposed Protocol:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and a suitable solvent (e.g., DMF, DMSO, or THF).

-

Reagent Addition: Add the nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or NaH, 1.5-2.0 equiv.).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Proposed SNAr Conditions

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield Range |

| Phenol | K₂CO₃ | DMF | 80 °C | 6-12 h | 70-90% |

| Thiophenol | K₂CO₃ | DMF | 60 °C | 4-8 h | 75-95% |

| Morpholine | K₂CO₃ | DMSO | 100 °C | 12-24 h | 60-85% |

| Sodium Methoxide | N/A | Methanol | Reflux | 2-6 h | 80-95% |

Note: Expected yields are estimations based on SNAr reactions of similar polyhalogenated benzonitriles.

Signaling Pathway Analogy for SNAr Reaction

Caption: Conceptual pathway for the SNAr reaction.

Disclaimer: These protocols are proposed based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own optimization and safety assessments before performing any new experiment. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a nitrile group, a trifluoromethyl moiety, and halogen atoms, provides a versatile platform for the synthesis of complex heterocyclic compounds with diverse therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom enhances the reactivity of the nitrile group and influences the physicochemical properties of the final compounds, often improving metabolic stability and cell permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from numerous cytokines and growth factors, thereby regulating key cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, inhibitors of JAKs have emerged as a promising class of therapeutic agents.

This compound serves as a key starting material for the synthesis of potent JAK inhibitors, such as the clinical candidate PF-06263276 , a pan-JAK inhibitor. The benzonitrile moiety is a crucial precursor for the construction of the indazole core, a common scaffold in many kinase inhibitors.

Quantitative Data: Biological Activity of PF-06263276

The following table summarizes the in vitro inhibitory activity of PF-06263276 against the four members of the JAK family.

| Target Kinase | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

Data sourced from publicly available scientific literature.

Experimental Protocols

The following protocols outline the general synthetic strategy for the preparation of a 1H-indazole core from a substituted benzonitrile, a key step in the synthesis of JAK inhibitors like PF-06263276.

Protocol 1: Synthesis of a Substituted 1H-Indazole Core

This protocol describes a general method for the cyclization of a substituted benzonitrile with a hydrazine to form the corresponding 1H-indazole.

Materials:

-

This compound (or a similarly substituted benzonitrile)

-

Hydrazine hydrate or a substituted hydrazine

-

A high-boiling point solvent (e.g., n-butanol, ethylene glycol)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Add the high-boiling point solvent to dissolve the starting material.

-

Under an inert atmosphere, add hydrazine hydrate (or a substituted hydrazine, 1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 120-180 °C, depending on the solvent) and maintain for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-